molecular formula C12H19N3O2 B13591908 tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate

tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate

Cat. No.: B13591908
M. Wt: 237.30 g/mol
InChI Key: PDPUDUGJAKEXKT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridinyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10(13)9-5-4-6-14-7-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)

InChI Key

PDPUDUGJAKEXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method includes the use of tert-butyl carbamate and 2-amino-2-(pyridin-3-yl)ethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: It can participate in substitution reactions, especially at the pyridinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, an amino group, and a pyridinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

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